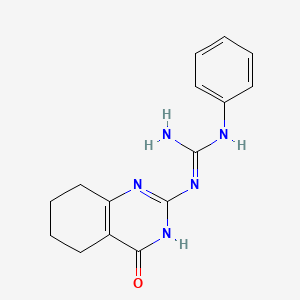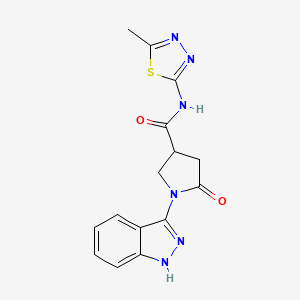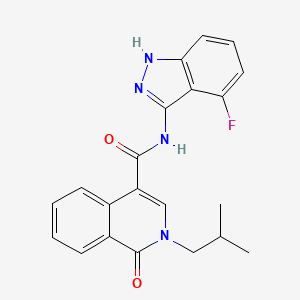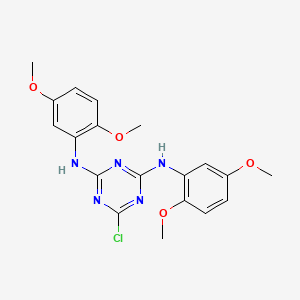
1-(4-Oxo-3,4,5,6,7,8-hexahydroquinazolin-2-yl)-3-phenylguanidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-OXO-3,4,5,6,7,8-HEXAHYDRO-2-QUINAZOLINYL)-N’-PHENYLGUANIDINE is a complex organic compound with a unique structure that includes a quinazolinyl ring and a phenylguanidine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-OXO-3,4,5,6,7,8-HEXAHYDRO-2-QUINAZOLINYL)-N’-PHENYLGUANIDINE typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the cyclization of appropriate precursors to form the quinazolinyl ring, followed by the introduction of the phenylguanidine group through nucleophilic substitution reactions. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure high yields and purity of the final product.
Industrial Production Methods
In an industrial setting, the production of N-(4-OXO-3,4,5,6,7,8-HEXAHYDRO-2-QUINAZOLINYL)-N’-PHENYLGUANIDINE may involve large-scale batch or continuous flow processes. These methods are optimized for efficiency, cost-effectiveness, and scalability. The use of automated reactors and advanced purification techniques, such as chromatography and crystallization, ensures the consistent quality of the compound.
Chemical Reactions Analysis
Types of Reactions
N-(4-OXO-3,4,5,6,7,8-HEXAHYDRO-2-QUINAZOLINYL)-N’-PHENYLGUANIDINE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazolinone derivatives.
Reduction: Reduction reactions can lead to the formation of dihydroquinazolinyl derivatives.
Substitution: Nucleophilic and electrophilic substitution reactions can modify the phenylguanidine moiety or the quinazolinyl ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles. Reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products
The major products formed from these reactions include various quinazolinone and dihydroquinazolinyl derivatives, which can be further functionalized for specific applications.
Scientific Research Applications
N-(4-OXO-3,4,5,6,7,8-HEXAHYDRO-2-QUINAZOLINYL)-N’-PHENYLGUANIDINE has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of N-(4-OXO-3,4,5,6,7,8-HEXAHYDRO-2-QUINAZOLINYL)-N’-PHENYLGUANIDINE involves its interaction with specific molecular targets and pathways. The quinazolinyl ring and phenylguanidine moiety can bind to various enzymes and receptors, modulating their activity. This interaction can lead to changes in cellular processes, such as inhibition of enzyme activity or alteration of signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include:
- N-(4-OXO-3,4,5,6,7,8-HEXAHYDRO-2-QUINAZOLINYL)-2-THIOPHENECARBOXAMIDE
- N-(4-OXO-3,4,5,6,7,8-HEXAHYDRO-2-QUINAZOLINYL)BUTANAMIDE
- N-(4-OXO-3,4,5,6,7,8-HEXAHYDRO-2-QUINAZOLINYL)PENTANAMIDE
Uniqueness
N-(4-OXO-3,4,5,6,7,8-HEXAHYDRO-2-QUINAZOLINYL)-N’-PHENYLGUANIDINE is unique due to its specific combination of the quinazolinyl ring and phenylguanidine moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C15H17N5O |
|---|---|
Molecular Weight |
283.33 g/mol |
IUPAC Name |
2-(4-oxo-5,6,7,8-tetrahydro-3H-quinazolin-2-yl)-1-phenylguanidine |
InChI |
InChI=1S/C15H17N5O/c16-14(17-10-6-2-1-3-7-10)20-15-18-12-9-5-4-8-11(12)13(21)19-15/h1-3,6-7H,4-5,8-9H2,(H4,16,17,18,19,20,21) |
InChI Key |
CJTRAQNFBOTZNW-UHFFFAOYSA-N |
Isomeric SMILES |
C1CCC2=C(C1)C(=O)NC(=N2)/N=C(\N)/NC3=CC=CC=C3 |
Canonical SMILES |
C1CCC2=C(C1)C(=O)NC(=N2)N=C(N)NC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(4-Methoxyphenyl)amino]-4,7-dioxo-5-phenyl-3,4,5,6,7,8-hexahydropyrido[2,3-d]pyrimidine-6-carbonitrile](/img/structure/B11030705.png)
![3,6-bis(4-methoxyphenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine](/img/structure/B11030708.png)
![Methyl 5-methyl-2-[({5-oxo-1-[3-(trifluoromethoxy)phenyl]pyrrolidin-3-yl}carbonyl)amino]-1,3-thiazole-4-carboxylate](/img/structure/B11030714.png)

![{[(2-Fluoroanilino)(imino)methyl]amino}methanimidamide](/img/structure/B11030718.png)

![4-Amino-1-(2-fluorophenyl)-7-methyl-1H,5H,6H,7H,8H-pyrazolo[3,4-B]quinolin-5-one](/img/structure/B11030730.png)
![4-tert-butyl-N-[(Z)-[(4,6-dimethylpyrimidin-2-yl)amino]{[2-(1H-indol-3-yl)ethyl]amino}methylidene]benzamide](/img/structure/B11030733.png)
![1-{(E)-{[2-(5-chloro-1H-indol-3-yl)ethyl]amino}[(4,6-dimethylpyrimidin-2-yl)amino]methylidene}-3-(4-methoxyphenyl)urea](/img/structure/B11030737.png)
![2-Chloro-N-{[1-(4-chlorobenzyl)-4-piperidyl]methyl}acetamide](/img/structure/B11030758.png)


![2-[(4,6-dimethylquinazolin-2-yl)amino]-6-{[(4-methylpyrimidin-2-yl)sulfanyl]methyl}pyrimidin-4(3H)-one](/img/structure/B11030785.png)
![2-methyl-4-(2-methylphenyl)-N-phenyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxamide](/img/structure/B11030793.png)
